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molecular formula C17H19NO2 B8592006 2-Benzyl-5,6-dimethoxyisoindoline CAS No. 114041-14-4

2-Benzyl-5,6-dimethoxyisoindoline

Cat. No. B8592006
M. Wt: 269.34 g/mol
InChI Key: JCVIFYPKIZMTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04958029

Procedure details

2.35 g (10 mmol) of 4,5-bis(chloromethyl)veratrol was added at room temperature to a suspension comprising 5 ml of a 50% sodium hydroxide aqueous solution, 25 ml of toluene, 1.25 g (11.66 mmol) of benzylamine and 0.2 g of Starks catalyst (a 90% aqueous solution), and the mixture was stirred for 20 hours. The organic layer was separated, dried over anhydrous sodium sulfate and concentrated to dryness under reduced pressure. The crystal residue was washed with diisopropyl ether to obtain 1.87 g of the above identified compound as colorless needle crystals.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.2 g
Type
catalyst
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:4]=[C:5]([O:13][CH3:14])[C:6]([O:11][CH3:12])=[CH:7][C:8]=1[CH2:9]Cl.[OH-].[Na+].[CH2:17]([NH2:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C1(C)C=CC=CC=1>[CH2:17]([N:24]1[CH2:9][C:8]2[C:3](=[CH:4][C:5]([O:13][CH3:14])=[C:6]([O:11][CH3:12])[CH:7]=2)[CH2:2]1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.35 g
Type
reactant
Smiles
ClCC=1C=C(C(=CC1CCl)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.2 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
WASH
Type
WASH
Details
The crystal residue was washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
to obtain 1.87 g of the

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC2=CC(=C(C=C2C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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